molecular formula C10H15BrN2S B13300914 N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine

N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine

Cat. No.: B13300914
M. Wt: 275.21 g/mol
InChI Key: HSHJNSIESSSRFJ-UHFFFAOYSA-N
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Description

N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine is a chemical compound that belongs to the class of heterocyclic amines. It features a brominated thiophene ring attached to a pyrrolidine moiety, making it a compound of interest in various fields of scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine typically involves the reaction of 5-bromothiophene-2-carbaldehyde with 1-methylpyrrolidin-3-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in a suitable solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced amine derivatives.

    Substitution: Thiophene derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (5-bromothiophen-2-yl)methylamine
  • (5-bromothiophen-2-yl)methylamine
  • (5-bromothiophen-2-yl)methylamine

Uniqueness

N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine is unique due to the presence of both a brominated thiophene ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H15BrN2S

Molecular Weight

275.21 g/mol

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C10H15BrN2S/c1-13-5-4-8(7-13)12-6-9-2-3-10(11)14-9/h2-3,8,12H,4-7H2,1H3

InChI Key

HSHJNSIESSSRFJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)NCC2=CC=C(S2)Br

Origin of Product

United States

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